Chiral Switch Advantage: Levofloxacin Exhibits 8- to 125-Fold Greater Antibacterial Potency Than the (R)-Distomer
Levofloxacin, the (S)-enantiomer of ofloxacin, demonstrates 8- to 125-fold greater antibacterial potency compared to the pharmacologically inactive (R)-distomer [1]. This chiral switch rationale underpins the development of levofloxacin as a single-enantiomer product. In a comparative study of 320 penicillin-susceptible and 30 penicillin-intermediate Streptococcus pneumoniae clinical isolates, levofloxacin (MIC50 1 mg/L) was approximately twice as active as racemic ofloxacin (MIC50 2 mg/L), while D-ofloxacin (MIC90 32 mg/L) showed no meaningful activity [2].
| Evidence Dimension | In vitro antibacterial activity (MIC50) against S. pneumoniae |
|---|---|
| Target Compound Data | Levofloxacin MIC50 = 1 mg/L |
| Comparator Or Baseline | Racemic ofloxacin MIC50 = 2 mg/L; D-ofloxacin MIC90 = 32 mg/L |
| Quantified Difference | Levofloxacin is 2× more potent than racemic ofloxacin; 8- to 125× more potent than (R)-distomer |
| Conditions | Agar dilution method per NCCLS; 320 penicillin-susceptible and 30 penicillin-intermediate clinical isolates |
Why This Matters
This quantifies the fundamental rationale for selecting the single (S)-enantiomer over racemic ofloxacin, directly impacting dosing requirements and therapeutic index.
- [1] Chiralpedia. Levofloxacin: Chirality and Biological Activity. 2022 Jul 25. View Source
- [2] Reinert RR, et al. A comparative study of the in-vitro activity of levofloxacin against Streptococcus pneumoniae. J Antimicrob Chemother. 1999 Jun;43 Suppl C:5-8. PMID: 10404330. View Source
